molecular formula C10H20ClNO2 B3015377 Tert-butyl 2-amino-4-chloro-4-methylpentanoate CAS No. 2248266-48-8

Tert-butyl 2-amino-4-chloro-4-methylpentanoate

Cat. No. B3015377
CAS RN: 2248266-48-8
M. Wt: 221.73
InChI Key: VTQKZXXIEALIBZ-UHFFFAOYSA-N
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Description

“Tert-butyl 2-amino-4-chloro-4-methylpentanoate” is likely a derivative of tert-butyl amino acids . Tert-butyl amino acids are often used in peptide synthesis due to their stability and resistance to peptidase enzymes .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of tert-butyl alcohol with other reagents . For example, tert-butyl alcohol can be used to produce methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by reaction with methanol and ethanol, respectively .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a tert-butyl group, an amino group, a chloro group, and a methylpentanoate group . The exact structure would depend on the specific positions of these groups in the molecule.


Chemical Reactions Analysis

Tert-butyl compounds are known to undergo a variety of chemical reactions . For example, when tert-butyl chloride is dissolved in water, it undergoes hydrolysis to form tert-butyl alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Tert-butyl compounds are generally stable and resistant to various reaction conditions .

Safety and Hazards

Tert-butyl compounds can be flammable and may cause burns if they come into contact with the skin or eyes . It’s important to handle these compounds with care and use appropriate personal protective equipment .

Future Directions

The use of tert-butyl compounds in organic synthesis and peptide synthesis is a well-established field . Future research may focus on developing new synthetic methods and applications for these compounds.

properties

IUPAC Name

tert-butyl 2-amino-4-chloro-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClNO2/c1-9(2,3)14-8(13)7(12)6-10(4,5)11/h7H,6,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQKZXXIEALIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(C)(C)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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